molecular formula C27H36F3NO6 B1574360 Iso-Fludelone

Iso-Fludelone

Cat. No. B1574360
M. Wt: 527.57305
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

Quantitative Analysis in Clinical Trials

Iso-fludelone, a third-generation epothilone B analogue, has shown promise as an anticancer drug. Christner et al. (2014) developed an LC-MS/MS assay for quantitating iso-fludelone in human plasma, which is crucial for phase I clinical trials. This method offers sensitive, accurate, and precise measurements, important for evaluating the drug's pharmacokinetics and efficacy in clinical samples (Christner et al., 2014).

Antineoplastic Activities

Iso-fludelone exhibits significant antineoplastic activities. It binds to tubulin, induces microtubule polymerization, stabilizes microtubules, and inhibits cell division, leading to G2/M arrest and apoptosis. Its enhanced stability, water solubility, potency, and reduced toxicity make it superior to earlier generations of epothilones. Notably, it is not a substrate of P-glycoprotein, a multidrug resistance pump, enhancing its efficacy against cancer cells (Definitions, 2020).

Therapeutic Efficacy in Xenograft Models

Studies by Chou et al. (2011, 2008) demonstrated iso-fludelone's remarkable therapeutic efficacy in various human xenograft models in mice, including breast, colon, leukemia, ovarian, lung, and neuroblastoma tumors. It achieved complete tumor remission and strongly suppressed drug-resistant and refractory xenograft tumors, highlighting its potential as a superior cancer therapeutic agent (Chou et al., 2011), (Chou et al., 2008).

Combination Therapy Research

Research by Zhang et al. (2016) investigated the synergistic effects of combining fludelone with panaxytriol against breast cancer cell lines. This study provided valuable insights into the potential of iso-fludelone in combination therapies (Zhang et al., 2016).

Comparative Efficacy Studies

Wu et al. (2005) explored iso-fludelone's efficacy compared to other epothilone analogs in multiple myeloma models. The study highlighted its significant antitumor activity, G2/M phase arrest, and apoptosis induction, distinguishing it as a promising agent for myeloma therapy (Wu et al., 2005).

properties

Product Name

Iso-Fludelone

Molecular Formula

C27H36F3NO6

Molecular Weight

527.57305

Appearance

Solid powder

synonyms

IsoFludelone;  KOS1803;  17isooxazolefludelone;  Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.